Physical and chemical properties of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
Physical and chemical properties of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride: Properties, Characterization, and Applications
Section 1: Introduction to a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and favorable metabolic stability make it an ideal structural motif for targeting a diverse range of biological systems, from the central nervous system to infectious diseases.[1] Within this important class of heterocycles, Ethyl 2-methylpiperidine-3-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its specific arrangement of a secondary amine, an ester functional group, and two adjacent stereocenters provides a rich platform for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, analytical characterization, and chemical behavior of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The protocols and insights herein are designed to be self-validating, reflecting the rigorous standards of pharmaceutical development and empowering researchers to confidently utilize this versatile intermediate in their discovery and development pipelines.
Section 2: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. The hydrochloride salt form of Ethyl 2-methylpiperidine-3-carboxylate enhances its stability and aqueous solubility, crucial attributes for both chemical synthesis and pharmaceutical formulation.
Chemical Structure and Stereochemistry
The structure features a piperidine ring substituted at the 2- and 3-positions with a methyl group and an ethyl carboxylate group, respectively. The presence of chiral centers at both C2 and C3 means the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The relative stereochemistry (cis or trans) between the methyl and ester groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors. Precise stereochemical control during synthesis is therefore critical for producing enantiomerically pure compounds, which is often required to maximize therapeutic efficacy and minimize off-target effects.[2]
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while data for the exact title compound is sparse in publicly available literature, properties have been calculated or inferred from closely related analogues to provide a reliable reference point.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | Calculated |
| Molecular Weight | 207.70 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds[3] |
| Solubility | Soluble in water, methanol, ethanol | Inferred from hydrochloride salt nature |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Section 3: Synthesis and Purification Overview
The synthesis of substituted piperidine carboxylates typically involves the reduction of a corresponding pyridine precursor. This transformation is a robust and scalable method used in industrial production.
General Synthetic Workflow
A common synthetic route begins with a substituted pyridine, which undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine. The resulting secondary amine can then be esterified, and finally, treated with hydrochloric acid to yield the target salt. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.
Purification Protocol: Recrystallization
Achieving high purity (>99%) is essential for pharmaceutical intermediates. Recrystallization is the gold-standard method for purifying crystalline solids like the title hydrochloride salt.
Rationale: This protocol is based on the principle of differential solubility. The compound is dissolved in a hot solvent system in which it is highly soluble, while impurities are either insoluble or soluble enough to remain in the mother liquor upon cooling. The choice of an ethanol/ethyl acetate system provides a good polarity balance for dissolving the salt at high temperatures while ensuring low solubility at cooler temperatures, maximizing yield and purity.[3]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a suitable mixture of ethanol and ethyl acetate (e.g., 1:5 v/v). The optimal ratio may require minor empirical adjustment.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent mixture required to achieve complete dissolution with stirring.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath (0-5°C) for at least one hour to maximize precipitation.
-
Isolation: Collect the resulting white crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Section 4: Analytical and Spectroscopic Characterization
A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and structure of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The following protocols form a self-validating system for complete characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the standard method for assessing the purity of pharmaceutical compounds. A C18 column provides excellent separation for moderately polar molecules. The mobile phase of acetonitrile and water is standard, with trifluoroacetic acid (TFA) added to improve peak shape by protonating the piperidine nitrogen and suppressing interactions with residual silanols on the stationary phase.
Step-by-Step Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of 50:50 water/acetonitrile.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Structural Elucidation by NMR Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule. The expected chemical shifts and coupling patterns provide a unique fingerprint. Deuterated methanol (CD₃OD) is a suitable solvent for the hydrochloride salt.
Expected ¹H NMR Signals (in CD₃OD):
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~4.2 ppm (quartet): The -OCH₂- protons of the ethyl ester, coupled to the adjacent methyl group.
-
~3.5-1.8 ppm (multiplets): A complex region containing the protons on the piperidine ring (C2-H, C3-H, C4-H₂, C5-H₂, C6-H₂).
-
~1.3 ppm (doublet): The C2-methyl protons (-CH₃), coupled to the C2 proton.
-
~1.2 ppm (triplet): The terminal methyl protons (-CH₃) of the ethyl ester, coupled to the adjacent methylene group.
Expected ¹³C NMR Signals (in CD₃OD):
-
~170-175 ppm: Carbonyl carbon (C=O) of the ester.
-
~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.
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~50-60 ppm: C2 and C6 carbons of the piperidine ring (adjacent to nitrogen).
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~20-45 ppm: C3, C4, and C5 carbons of the piperidine ring.
-
~15-20 ppm: C2-methyl carbon.
-
~14 ppm: Terminal methyl carbon of the ethyl ester.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, non-volatile compounds. The analysis is performed on the free base, so the expected molecular ion will correspond to the mass of the parent molecule without the HCl.
Step-by-Step Methodology:
-
Instrumentation: An ESI-MS system, typically coupled to an LC system or via direct infusion.
-
Mode: Positive ion mode [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample into the source.
-
Expected Result: A prominent peak should be observed at m/z 172.13, corresponding to the protonated free base [C₉H₁₇NO₂ + H]⁺. The exact mass can be used to confirm the elemental composition.[4]
Section 5: Applications in Drug Discovery and Development
Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical modifications.
-
Scaffold for Complex Synthesis: The secondary amine serves as a handle for introducing a wide variety of substituents via N-alkylation or N-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up further synthetic possibilities.[5]
-
Intermediate for APIs: Piperidine carboxylates are key precursors in the synthesis of numerous drugs. Analogues are used to create GABA uptake inhibitors, serotonin and noradrenaline reuptake inhibitors (SNRIs), and DPP-4 inhibitors for diabetes treatment.[6] The specific 2-methyl-3-carboxylate substitution pattern is valuable for creating ligands that require precise stereochemical orientations to fit into enzyme active sites or receptor binding pockets.[2][7]
-
Enhancing Drug-like Properties: The piperidine core itself can improve the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and aqueous solubility.[1] The ability to form a stable, crystalline hydrochloride salt is a significant advantage for handling, purification, and formulation of the final API.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.
-
GHS Hazard Classification (Inferred from similar compounds):
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8°C is recommended.[2]
References
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The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
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PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate (4), guvacoline (5) and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate (6). Retrieved from [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]
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Ayub, K., et al. (2021). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]
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Sridharan, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
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